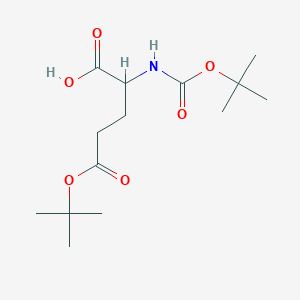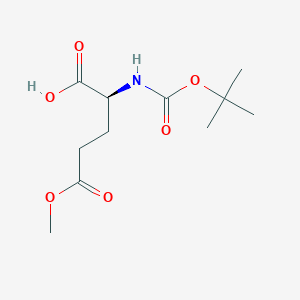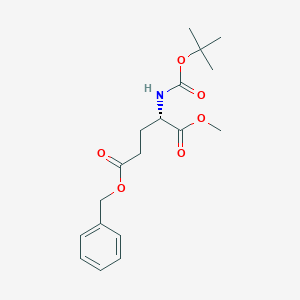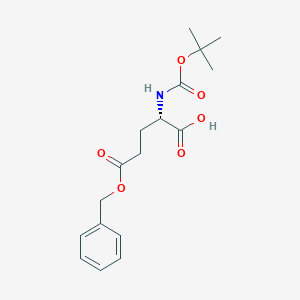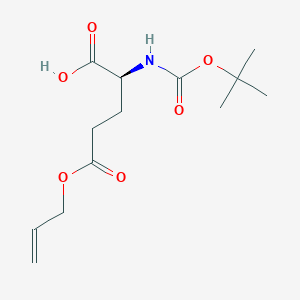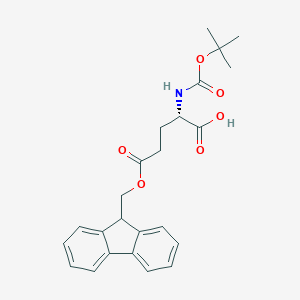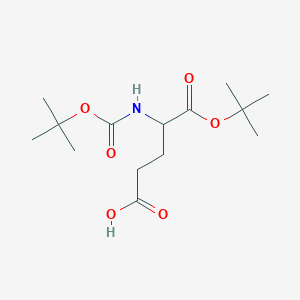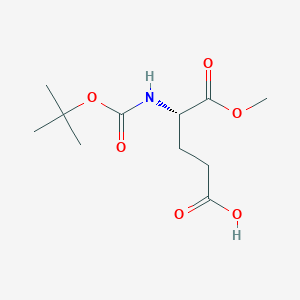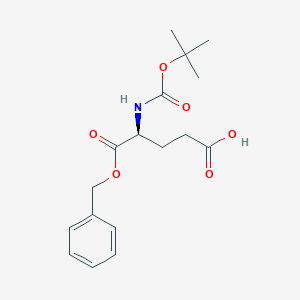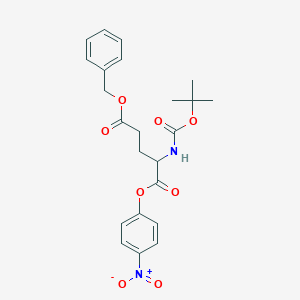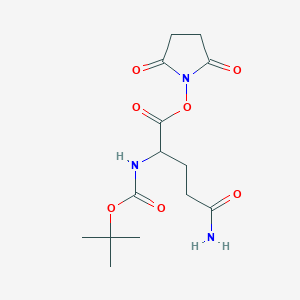![molecular formula C12H18N2O6 B558389 Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate CAS No. 3392-05-0](/img/structure/B558389.png)
Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate
Overview
Description
Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate is a chemical compound that appears as a white powder . It is used as a reactant in the synthesis of various compounds, including muramyldipeptide analogs via solid-phase synthesis and Microcin C analogs for use as antibacterials .
Synthesis Analysis
This compound is involved in the synthesis of various compounds. For instance, it is used in the synthesis of muramyldipeptide analogs via solid-phase synthesis and Microcin C analogs for use as antibacterials .Molecular Structure Analysis
The molecular formula of Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate is C12H18N2O6, and its molecular weight is 286.28 .Physical And Chemical Properties Analysis
This compound has a melting point of 161-163 °C. It has an optical activity of [α]20/D 52±3.5°, c = 2.5% in dioxane. Its density is predicted to be 1.27±0.1 g/cm3. It is soluble in water or 1% acetic acid. The compound is sensitive to moisture .Scientific Research Applications
Peptide Synthesis
Boc-Ala-OSu: is widely used in peptide synthesis due to its ability to form stable amide bonds. The compound acts as a coupling reagent, facilitating the formation of peptide bonds between amino acids. This is particularly useful in the synthesis of complex peptides and proteins, where precise control over the sequence and structure is crucial .
Solid-Phase Synthesis
In solid-phase synthesis, Boc-Ala-OSu is employed to protect amino groups during the assembly of peptides on a solid support. The tert-butoxycarbonyl (Boc) group is a common protecting group that can be easily removed under acidic conditions, allowing for the stepwise construction of peptides .
Antibacterial Agents
Boc-Ala-OSu is involved in the synthesis of microcin C analogs, which are used as antibacterial agents. These analogs mimic the structure of natural antibacterial peptides, providing a basis for developing new antibiotics that can target specific bacterial strains .
Bioconjugation
Boc-Ala-OSu is utilized in bioconjugation techniques to attach peptides to various biomolecules, such as proteins and nucleic acids. This is essential for creating bioconjugates that can be used in diagnostic assays, therapeutic applications, and as research tools in molecular biology .
Glycated Amino Acids Studies
The compound is used in the synthesis of free and peptide-bound glycated amino acids. These glycated amino acids are studied for their interactions with human intestinal epithelial cell apical membrane transport proteins, providing insights into the mechanisms of nutrient absorption and metabolism .
Integrin Ligands
Boc-Ala-OSu is involved in the synthesis of 7-substituted camptothecin conjugates with RGD-peptides, which act as integrin ligands. These ligands are important in cancer research, as they can target integrins overexpressed on the surface of cancer cells, aiding in the development of targeted cancer therapies .
Polymer Chemistry
In polymer chemistry, Boc-Ala-OSu is used to create amino acid-based polymers with controlled molecular weight and narrow molecular weight distribution. These polymers can be used in various applications, including the development of pH-responsive materials for drug delivery and other biomedical applications .
Safety and Hazards
Mechanism of Action
Target of Action
Boc-Ala-OSu, also known as Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate, is primarily used as a reactant in the synthesis of various biochemical compounds .
Mode of Action
Boc-Ala-OSu is used in the synthesis of peptides. It reacts with the C-terminal of amino acids or peptide chains to construct more complex peptide sequences . The Boc group (tert-butoxycarbonyl) in Boc-Ala-OSu serves as a protective group for the amino group during peptide synthesis .
Pharmacokinetics
Its solubility in organic solvents like methanol, ethanol, and dichloromethane suggests that it may have good bioavailability if used in a biological context .
Result of Action
As a reactant in chemical synthesis, the primary result of Boc-Ala-OSu’s action is the formation of more complex peptide sequences. The specific molecular and cellular effects would depend on the structure and function of the synthesized peptide .
Action Environment
The efficacy and stability of Boc-Ala-OSu can be influenced by various environmental factors. For instance, reactions involving Boc-Ala-OSu are typically carried out at room temperature or slightly heated, and an alkaline catalyst is often used . Furthermore, Boc-Ala-OSu should be stored under an inert atmosphere at -20°C to maintain its stability .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMUWNFVTWKSDT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219552 | |
| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ala-OSu | |
CAS RN |
3392-05-0 | |
| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3392-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



